5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18-10-12-20(13-11-18)17-28-24-9-5-8-23-22(24)14-15-26(25(23)27)16-21-7-4-3-6-19(21)2/h3-13H,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDJVCYGYHJEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Phenylethylamine Precursor Synthesis
A patent (WO2001068609A1) details the synthesis of 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline via cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]phenylacetamide. Adapting this method:
- Step 1 : React 2-(3-hydroxy-4-methoxyphenyl)ethylamine with 2-methylbenzyl chloride to form N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-2-methylbenzylamine.
- Step 2 : Protect the 3-hydroxy group as a methoxy ether.
- Step 3 : Introduce the 4-methylbenzyloxy group via Mitsunobu reaction with 4-methylbenzyl alcohol.
- Step 4 : Cyclize under acidic conditions (e.g., PPA) to form the tetrahydroisoquinolinone core.
Key Data :
Multi-Component Reaction Strategies
Chinese patent CN105198809A outlines a four-component reaction involving 1,2,3,4-tetrahydroisoquinoline, aldehydes, carboxylic acids, and isonitriles. For the target compound:
- Reactants :
- 1,2,3,4-Tetrahydroisoquinoline
- 4-Methylbenzaldehyde (for methoxybenzyl group)
- 2-Methylphenylacetic acid (for benzyl substitution)
- tert-Butyl isocyanide
- Conditions : Ethanol, 60°C, 24h.
Mechanism :
- Formation of an imidate intermediate via Passerini-type reaction.
- Tandem cyclization and alkylation to install substituents.
Advantages :
Limitations :
- Low regioselectivity for asymmetric substitution patterns.
Domino Reaction Approaches
A review (PMC6271761) highlights domino sequences for tetrahydroquinoline derivatives. Adapting a reduction-cyclization pathway:
- Step 1 : Reduce 3-nitro-4-(4-methylbenzyloxy)phenethylamine to the corresponding amine.
- Step 2 : Condense with 2-methylphenylacetyl chloride to form an amide.
- Step 3 : Cyclize via Bischler-Napieralski reaction (POCl₃, reflux) followed by reduction (NaBH₄).
Optimization Challenges :
- Competing over-reduction of the amide.
- Requires strict temperature control (-10°C during reduction).
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as halides or alkoxides replace the existing groups.
Hydrolysis: The oxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol or phenol.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds related to tetrahydroisoquinolines possess significant anticancer activity. For instance, a study demonstrated that certain derivatives of tetrahydroisoquinoline exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Tetrahydroisoquinolines are also being investigated for their neuroprotective properties. Research has shown that these compounds can mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound has been evaluated through various assays:
Cytotoxicity Assays
- The MTT assay is commonly used to determine cell viability post-treatment with the compound. Results have shown a dose-dependent cytotoxic effect on cancer cells.
Mechanistic Studies
- Investigations into the mechanism of action reveal that this compound may inhibit key signaling pathways involved in cancer cell survival and proliferation.
Case Studies
Several case studies highlight the potential applications of this compound:
- A study published in Cancer Research explored a series of tetrahydroisoquinoline derivatives and their effects on tumor growth in vivo. The results indicated significant tumor reduction in treated groups compared to controls .
- Another investigation focused on the neuroprotective effects of similar compounds in animal models of neurodegeneration. The findings suggested that these compounds could reduce cognitive decline associated with aging .
Mechanism of Action
The mechanism of action of 5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Tetrahydroisoquinolinone Derivatives
- Substituent Effects: Electron-Withdrawing vs. Donating Groups: The target compound’s methyl groups (electron-donating) contrast with the chloro substituent in ZINC2716526 (electron-withdrawing), which may reduce electron density at the aromatic ring, affecting binding interactions . Thioether vs.
Research Findings and Implications
- For example, chloro groups may enhance target affinity but reduce solubility, whereas methyl groups balance lipophilicity and metabolic stability .
- Therapeutic Potential: The tetrahydroisoquinolinone scaffold is associated with kinase inhibition and neurotransmitter modulation.
Biological Activity
5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (often referred to as THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of THIQ derivatives. For instance, a study involving various synthesized THIQs demonstrated their effectiveness against colorectal cancer cell lines. The compound GM-3-18 showed significant inhibition of KRas with IC50 values ranging from 0.9 μM to 10.7 μM across multiple cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Table 1: Anticancer Activity of THIQ Derivatives
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| GM-3-18 | Colo320 | 0.9 - 10.7 | KRas Inhibition |
| GM-3-121 | HCT116 | 1.72 | Anti-Angiogenesis |
| GM-3-16 | DLD-1 | 1.6 - 2.6 | KRas Inhibition |
These findings suggest that THIQ derivatives could serve as a foundation for developing new anticancer agents targeting specific molecular pathways involved in tumor growth and metastasis.
Neuroprotective Effects
Tetrahydroisoquinoline compounds have also been investigated for their neuroprotective properties. Isoquinoline alkaloids are known to exhibit protective effects against neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity
THIQ derivatives have shown promising antimicrobial activity against various pathogens. The structural variations in these compounds can significantly influence their efficacy against bacteria and fungi. Studies indicate that specific modifications to the THIQ scaffold enhance its interaction with microbial targets, leading to improved antimicrobial potency .
The biological activity of THIQ compounds is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many THIQ derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : Some compounds modulate neurotransmitter receptors, which can lead to neuroprotective effects.
- Oxidative Stress Reduction : The antioxidant properties of certain THIQs contribute to their protective effects against cellular damage.
Study on Anti-Angiogenesis
A notable study focused on the anti-angiogenic properties of THIQ derivatives demonstrated that GM-3-121 significantly inhibited angiogenesis in vitro by targeting vascular endothelial growth factor (VEGF) pathways. This finding suggests that THIQs could be developed into therapeutic agents for diseases characterized by abnormal blood vessel growth, such as cancer .
Clinical Implications
The potential clinical applications of THIQ derivatives extend beyond oncology and include neurodegenerative diseases and infectious diseases. Continued research into the structure-activity relationships (SAR) of these compounds is crucial for optimizing their efficacy and safety profiles.
Q & A
Basic: How to design a synthetic route for 5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one?
Methodological Answer:
A stepwise synthesis approach is recommended, leveraging methods from structurally analogous tetrahydroisoquinolinone derivatives:
Core Formation : Construct the tetrahydroisoquinolin-1-one core via cyclization of a substituted phenethylamine precursor under acidic or basic conditions .
Substituent Introduction :
- The 4-methylphenylmethoxy group can be introduced via nucleophilic substitution or Mitsunobu reaction, using 4-methylbenzyl alcohol as a starting material .
- The 2-methylphenylmethyl group may be added through alkylation or reductive amination with 2-methylbenzyl halides .
Key Variables : Optimize solvent choice (e.g., dichloromethane for alkylation, ethanol for cyclization) and catalysts (e.g., palladium catalysts for cross-coupling) to enhance regioselectivity .
Advanced: What strategies optimize reaction yield and purity during synthesis?
Methodological Answer:
Critical factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility in Pd-catalyzed cross-couplings, while ethanol minimizes side reactions in cyclization .
- Catalyst Systems : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands enhance coupling efficiency for aryl boronic acid derivatives .
- Temperature Control : Maintain 60–80°C for cross-coupling reactions to balance kinetics and thermal decomposition risks .
| Reaction Step | Optimal Solvent | Catalyst | Temperature | Reference |
|---|---|---|---|---|
| Core Cyclization | Ethanol | – | Reflux | |
| Aryl Coupling | DMF | PdCl₂(PPh₃)₂ | 80°C | |
| Alkylation | Dichloromethane | – | RT |
Basic: What characterization techniques confirm the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions (e.g., as demonstrated for similar tetrahydroisoquinolinones) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify methyl, methoxy, and aromatic protons (δ 2.3–2.5 ppm for methyl groups; δ 3.8–4.2 ppm for methoxy) .
- IR : Confirm carbonyl (C=O) stretch near 1680–1720 cm⁻¹ .
Advanced: How to resolve contradictions in reported physicochemical properties?
Methodological Answer:
- Data Validation : Replicate synthesis and characterization under controlled conditions to verify melting points, solubility, and spectral data .
- Computational Validation : Use DFT calculations to predict NMR shifts or logP values, comparing results with experimental data to identify outliers .
Advanced: How to design experiments to study structure-activity relationships (SAR)?
Methodological Answer:
Analog Synthesis : Prepare derivatives by modifying the methoxy or methyl groups (e.g., replacing 4-methylphenyl with 4-fluorophenyl) .
Biological Assays : Test analogs for target activity (e.g., enzyme inhibition) using high-throughput screening .
Molecular Docking : Map substituent interactions with protein binding sites to rationalize activity trends .
Basic: What safety protocols should be followed given limited toxicological data?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
- Ventilation : Employ fume hoods for synthesis steps involving volatile solvents .
- Waste Disposal : Incinerate waste with combustible solvents (e.g., ethanol) under regulatory guidelines .
Advanced: How can computational methods predict biological activity?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like logP, molar refractivity, and H-bond donors to predict bioavailability .
- Molecular Dynamics : Simulate ligand-receptor binding to assess stability and residence time in target proteins .
Advanced: How to analyze solvent effects on reaction outcomes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
